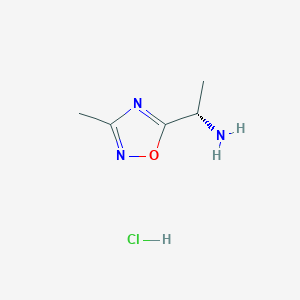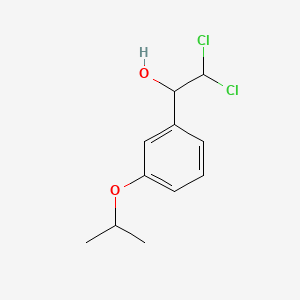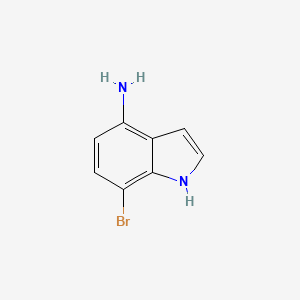
7-Bromo-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1H-indol-4-amine is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indol-4-amine typically involves the bromination of 1H-indole-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1H-indol-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Indole-4-quinones
Reduction: 1H-indol-4-amine
Substitution: Various substituted indole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-Bromo-1H-indol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-1H-indol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine substituent can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1H-indole-4-amine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
7-Chloro-1H-indol-4-amine: Similar structure but with a chlorine substituent, which can lead to different chemical and biological properties.
7-Fluoro-1H-indol-4-amine: Contains a fluorine substituent, affecting its reactivity and interactions with biological targets.
Uniqueness: 7-Bromo-1H-indol-4-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
7-bromo-1H-indol-4-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H,10H2 |
Clé InChI |
CARHFWSTAIQOHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


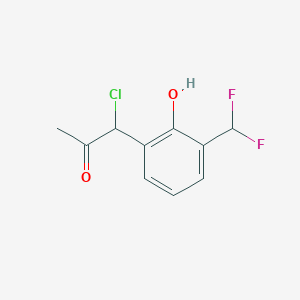
![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

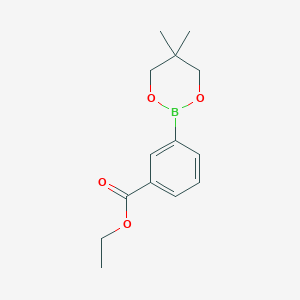

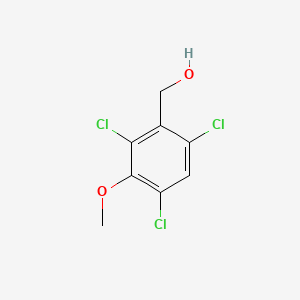
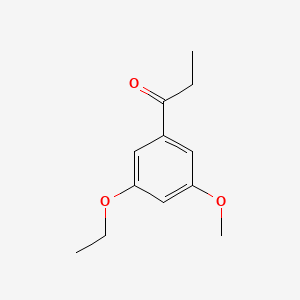
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
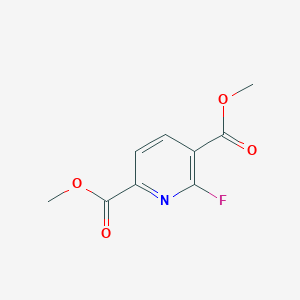
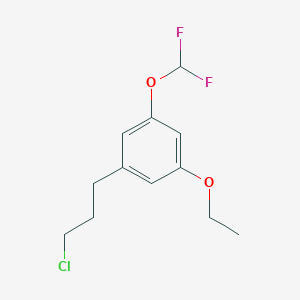
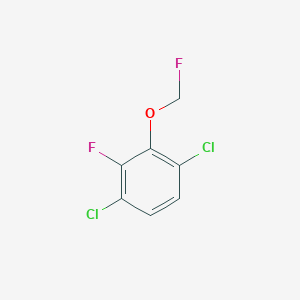
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
